molecular formula C8H11N3 B3365792 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1260659-17-3

2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B3365792
CAS No.: 1260659-17-3
M. Wt: 149.19
InChI Key: RZPUZBJXKADSBX-UHFFFAOYSA-N
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Description

2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at the first position of the pyrazole ring and an acetonitrile group at the second position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

While specific safety and hazard information for “2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile” is not available, general precautions should be taken when handling this compound. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for research on “2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrazole derivatives, these compounds may have potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the acetonitrile derivative. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Oxidized products may include carboxylic acids or amides.

    Reduction: Reduced products typically include primary amines.

    Substitution: Substituted products vary depending on the nucleophile used, resulting in amides, esters, or thioethers.

Mechanism of Action

The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-1H-pyrazole-3-carboxylic acid
  • 1-Isopropyl-1H-pyrazole-3-acetic acid
  • 2-(1H-Pyrazol-3-yl)pyridine

Uniqueness

2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both an isopropyl group and an acetonitrile group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(1-propan-2-ylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7(2)11-6-4-8(10-11)3-5-9/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPUZBJXKADSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.